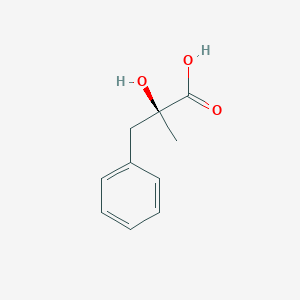

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIBMVNOBCIJNU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426959 | |

| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164333-77-1 | |

| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Principle and Mechanism

Racemic (RS)-2-hydroxymethyl-3-phenylpropionic acid is resolved using chiral amines to form diastereomeric salts, leveraging differential solubility for crystallization. Optically active amines such as (S)-α-methylbenzylamine or (1R,2S)-cis-1-amino-2-indanol induce stereoselective salt formation. The less soluble diastereomer is isolated via fractional crystallization, followed by acid/base decomposition to recover the enantiopure (2S)-acid.

Synthetic Protocol

-

Racemic Acid Preparation : (RS)-2-hydroxymethyl-3-phenylpropionic acid is synthesized via hydrocinnamic acid alkylation (LiDA, formaldehyde) or Meldrum’s acid derivatization.

-

Salt Formation : The racemic acid (1.99 mmol) is combined with (S)-α-methylbenzylamine (1.32 mmol) in methanol, concentrated, and crystallized from water at 95°C.

-

Decomposition : The isolated salt is treated with NaOH or HCl to liberate (2S)-enantiomer.

Table 1: Resolution Efficiency with Chiral Amines

| Resolving Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (S)-α-methylbenzylamine | Methanol | 99.3 | >99 |

| (1R,2S)-cis-1-amino-2-indanol | Water | 95.2 | 98 |

This method achieves >99% enantiomeric excess (ee) but requires multi-step racemic synthesis and solvent-intensive crystallization.

Meldrum’s Acid-Based Synthesis

Reaction Pathway

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor. Benzaldehyde undergoes conjugate addition with Meldrum’s acid in the presence of borane-triethylamine, forming benzyl Meldrum’s acid. Subsequent benzylation and LiAlH4 reduction yield 2-hydroxymethyl-3-phenylpropionic acid.

Optimization and Yield

-

Step 1 : Benzaldehyde addition to Meldrum’s acid achieves 85–90% conversion in THF at 0°C.

-

Step 2 : Benzyl ester formation (benzyl alcohol, 70°C) followed by LiAlH4 reduction affords the racemic acid in 78% overall yield.

-

Oxidative Modification : H2O2/LiOH-mediated oxidation of intermediates provides (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid in 90% yield.

Table 2: Meldrum’s Acid Route Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Benzaldehyde addition | THF, 0°C, 2 h | 88 |

| Benzyl ester formation | Benzyl alcohol, 70°C | 92 |

| LiAlH4 reduction | Et2O, reflux, 4 h | 85 |

This route is scalable but necessitates post-synthesis resolution for enantiopurity.

Diazotization of Amino Acid Derivatives

Stereospecific Synthesis

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is synthesized retaining configuration from 2-methyl-L-phenylalanine hydrochloride. Diazotization with NaNO2/H2SO4 in 1,4-dioxane/water replaces the amino group with hydroxyl without racemization.

Advantages Over Traditional Methods

-

Safety : Avoids cyanide reagents used in mandelonitrile hydrolysis.

-

Yield : 82% isolated yield after recrystallization (petroleum ether/ethyl acetate).

-

Scalability : Compatible with industrial production due to mild conditions.

Hydrocarboxylic Acid Alkylation

Enolate-Mediated Alkylation

Hydrocinnamic acid is deprotonated with LiDA to form an enolate, which reacts with formaldehyde to install the hydroxymethyl group. This method faces challenges in stereocontrol, requiring post-synthesis resolution.

Industrial Limitations

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

| Method | Starting Material | Steps | ee (%) | Scalability |

|---|---|---|---|---|

| Diastereomeric salt | Racemic acid | 3 | >99 | High |

| Meldrum’s acid | Benzaldehyde | 4 | 50* | Moderate |

| Diazotization | 2-Methyl-L-phenylalanine | 2 | >99 | High |

| Hydrocarboxylic alkylation | Hydrocinnamic acid | 3 | 50* | Low |

*Requires resolution for enantiopurity.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid undergoes various chemical reactions, including:

Oxidation: Mandelic acid can be oxidized to benzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of mandelic acid can yield phenylglycolic acid. This reaction typically requires a reducing agent such as lithium aluminum hydride.

Esterification: Mandelic acid can react with alcohols in the presence of an acid catalyst to form esters. For example, reacting mandelic acid with methanol in the presence of sulfuric acid yields methyl mandelate.

Substitution: Mandelic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, reacting mandelic acid with thionyl chloride can produce mandeloyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Esterification: Alcohols (e.g., methanol), sulfuric acid

Substitution: Thionyl chloride

Major Products Formed

Oxidation: Benzoic acid

Reduction: Phenylglycolic acid

Esterification: Methyl mandelate

Substitution: Mandeloyl chloride

Scientific Research Applications

Medicinal Chemistry

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is investigated for its potential therapeutic properties. It serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

- Renin Inhibitors : The compound has been identified as a precursor for synthesizing renin inhibitors, which are crucial in managing hypertension .

- Enkephalinase Inhibitors : Its derivatives are explored for developing drugs that target enkephalinase, an enzyme involved in pain modulation .

Biochemical Research

The compound plays a significant role in studying biochemical processes due to its interactions with biological macromolecules. Notable applications include:

- Anticoagulant Activity : Research indicates that this compound may influence blood coagulation, suggesting potential therapeutic applications in cardiovascular health.

- Enzyme Interactions : The compound's hydroxyl and phenyl groups facilitate binding with enzymes, making it a subject of interest in enzymatic studies.

Industrial Applications

In industrial settings, this compound is utilized for producing fine chemicals and pharmaceuticals. Its unique properties allow it to function effectively as:

- Chiral Building Block : It serves as a chiral building block in the synthesis of complex organic molecules, enhancing the efficiency of chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Therapeutic Potential : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an intermediate for synthesizing novel renin inhibitors, demonstrating significant antihypertensive activity in animal models .

- Biochemical Interactions : Research conducted at a leading university explored how this compound interacts with various enzymes, revealing insights into its role as an enzyme modulator.

- Industrial Synthesis : A patent application detailed a novel method for synthesizing optically active forms of the compound using chiral resolution techniques, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of mandelic acid involves its ability to disrupt bacterial cell walls, leading to cell lysis and death. In skin care, mandelic acid promotes exfoliation by breaking down the bonds between dead skin cells, allowing them to be easily removed. This process also stimulates cell turnover and collagen production, resulting in improved skin texture and appearance.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Stereochemistry

Target Compound:

- Structure: (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

- Key Features :

- Hydroxyl group at C2 (S-configuration).

- Methyl group at C2.

- Phenyl group at C3.

Analogous Compounds:

(2S)-3-Biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid (): Differences: Incorporates a biphenyl group at C3 and a sulfanylpropanoyl amino group.

(2RS)-2-(4-Butylphenyl)-propanoic Acid (): Differences: Racemic mixture with a butylphenyl group at C2. Impact: Reduced steric hindrance compared to the target compound, altering pharmacokinetics .

3-Hydroxy-2-phenylpropanoic Acid (): Differences: Hydroxyl group at C3 instead of C2. Impact: Weaker acidity (pKa ~4.5 vs. ~3.8) due to hydroxyl positioning .

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid (): Differences: Bromine atom replaces the phenyl group at C3. Impact: Increased electrophilicity, enabling nucleophilic substitution reactions .

(2S)-2-(4-Phenethylphenoxy)-3-phenylpropanoic Acid (): Differences: Phenoxy group at C2 and phenethyl substitution on the aromatic ring. Impact: Enhanced membrane permeability due to extended aromatic systems .

Physicochemical Properties

Research Findings and Industrial Relevance

- Drug Development : Sulfur-containing analogs () are explored for enzyme inhibition, while brominated derivatives () serve as alkylating agents .

- Chiral Separation : The target compound’s S-configuration is critical in producing enantiopure pharmaceuticals, avoiding racemic pitfalls seen in impurities () .

- Material Science: Phenoxy-substituted analogs () are studied for polymer crosslinking due to their rigid aromatic backbones .

Biological Activity

(2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid, commonly known as mandelic acid , is an aromatic alpha hydroxy acid (AHA) with significant biological activity. This compound is characterized by its chiral nature and is utilized in various pharmaceutical and cosmetic applications due to its antibacterial properties and skin exfoliation capabilities. This article explores the biological activity of mandelic acid, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 180.20 g/mol

- CAS Number : 164333-77-1

- IUPAC Name : this compound

Mandelic acid primarily targets specific enzymes involved in metabolic pathways:

- Hydroxyacid Oxidase 1 (HAO1) : Mandelic acid acts as a substrate for HAO1, leading to the oxidation of the hydroxy group to a keto group, resulting in the production of hydrogen peroxide and corresponding keto acids.

- (S)-Mandelate Dehydrogenase : This enzyme facilitates the conversion of mandelic acid into other biologically active metabolites.

These interactions play a crucial role in the compound's ability to induce oxidative stress, modulate signaling pathways, and exhibit cytotoxic effects against certain cell lines.

Antibacterial Properties

Mandelic acid has demonstrated significant antibacterial activity, particularly against urinary tract pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it effective in treating urinary tract infections (UTIs) .

Antioxidant Activity

Research indicates that mandelic acid exhibits strong antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative damage, which can lead to various diseases . The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Skin Exfoliation and Cosmetic Applications

Due to its AHA classification, mandelic acid is widely used in cosmetic formulations for chemical peels. It promotes skin exfoliation by breaking down the bonds between dead skin cells, enhancing skin texture and appearance .

Pharmacokinetics

The pharmacokinetics of mandelic acid involve absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Distributed throughout body tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys.

The compound's bioavailability and metabolic pathways are essential for understanding its therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of mandelic acid:

- Antibacterial Efficacy : A study showed that mandelic acid significantly reduced bacterial counts in patients with UTIs compared to placebo treatments.

- Antioxidant Studies : In vitro assays demonstrated that mandelic acid effectively scavenged free radicals, with a notable decrease in lipid peroxidation markers .

- Cosmetic Applications : Clinical trials have reported improvements in skin texture and reduction in acne lesions following treatment with mandelic acid-based peels .

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against UTI pathogens | |

| Antioxidant | Scavenges free radicals | |

| Skin Exfoliation | Promotes exfoliation in cosmetic applications |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the enantiomeric purity of (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid?

- Methodological Answer : Enantiomeric purity can be enhanced using chiral catalysts (e.g., L-proline derivatives) during asymmetric synthesis or kinetic resolution. For example, starting from L-serine derivatives (as seen in analogous amino acid syntheses), nucleophilic substitution with phenyl groups can be stereoselectively controlled via temperature modulation (e.g., low-temperature reactions to minimize racemization) . Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., chiral amines) is critical. Evidence from structurally similar compounds highlights the use of diastereomeric salt formation to isolate the (2S)-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers.

- X-ray crystallography : Definitive confirmation of absolute configuration, particularly for crystalline derivatives.

- Circular Dichroism (CD) : To validate optical activity and compare with known (2S)-configured analogs .

- IR spectroscopy : Hydroxy and carbonyl stretching frequencies (e.g., ~1700 cm for carboxylic acid) ensure functional group integrity .

Q. How can researchers address solubility challenges in aqueous systems for this hydrophobic compound?

- Methodological Answer : Solubility can be improved via salt formation (e.g., sodium or ammonium salts of the carboxylic acid) or co-solvent systems (e.g., DMSO-water mixtures). Micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes has been effective for in vitro assays .

Advanced Research Questions

Q. What computational approaches are used to predict the metabolic stability and toxicity of this compound?

- Methodological Answer :

- In silico tools : Software like SwissADME predicts metabolic sites (e.g., hydroxyl group oxidation) and pharmacokinetic properties.

- Molecular docking : To assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) or transporters.

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with toxicity endpoints (e.g., hepatotoxicity) using databases like PubChem .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer :

- Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability.

- Impurity profiling : Use HPLC-MS to detect trace contaminants (e.g., diastereomers or degradation products) that may skew results. Reference standards (e.g., EP-grade impurities) aid in identifying confounding factors .

- Structural validation : Reconfirm batch purity via -NMR and HRMS before biological testing .

Q. What strategies enable the design of fluorinated analogs to enhance blood-brain barrier (BBB) penetration?

- Methodological Answer : Introduce fluorine at the phenyl ring (para position) or methyl group to improve lipophilicity and BBB permeability. Synthetic routes for fluorinated analogs (e.g., using 6-fluoropyridin-3-yl intermediates) involve Suzuki coupling or electrophilic fluorination . Computational logP and P-glycoprotein efflux ratio predictions guide structural modifications .

Q. How can enzyme inhibition mechanisms involving this compound be elucidated?

- Methodological Answer :

- Kinetic studies : Measure and values via steady-state inhibition assays (e.g., spectrophotometric monitoring of substrate depletion).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target enzymes.

- X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds (e.g., between the hydroxy group and catalytic residues) .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectroscopic data be investigated?

- Methodological Answer :

- Reproducibility checks : Verify experimental conditions (e.g., heating rate for melting point determination).

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms.

- Cross-lab validation : Collaborate with independent labs using shared reference samples .

Table: Key Analytical Techniques for Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.